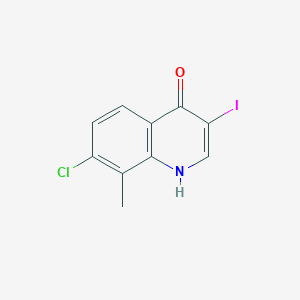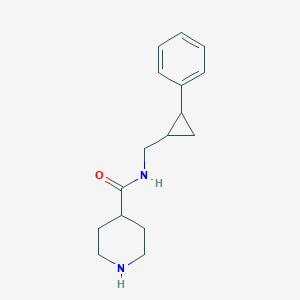![molecular formula C33H39IN2 B15229776 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide CAS No. 1333385-97-9](/img/structure/B15229776.png)
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide is a complex organic compound with the molecular formula C33H39IN2 and a molecular weight of 590.58 g/mol . This compound is known for its unique structure, which includes a dihydroimidazolium core substituted with naphthyl and dimethylpropyl groups. It is primarily used as a precursor for carbene ligands in various catalytic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide typically involves the following steps :
Formation of the Imidazolium Core: The initial step involves the formation of the imidazolium core through the reaction of an imidazole derivative with an alkylating agent.
Substitution with Naphthyl and Dimethylpropyl Groups: The imidazolium core is then substituted with naphthyl and dimethylpropyl groups through a series of nucleophilic substitution reactions.
Iodide Addition: Finally, the iodide ion is introduced to form the iodide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactors to enhance efficiency and sustainability . These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide undergoes various types of chemical reactions, including :
Oxidation: The compound can be oxidized to form imidazolium-based oxidants.
Reduction: It can be reduced to form imidazolium-based reductants.
Substitution: The compound undergoes nucleophilic substitution reactions, particularly at the imidazolium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various imidazolium derivatives, which are used as intermediates in the synthesis of more complex organic compounds .
Aplicaciones Científicas De Investigación
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide has several scientific research applications, including :
Chemistry: It is used as a precursor for carbene ligands in catalytic reactions, particularly in the formation of metal-carbene complexes.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide involves its role as a carbene ligand precursor . The compound forms stable metal-carbene complexes, which are highly reactive and can catalyze various organic transformations. The molecular targets and pathways involved include:
Metal Centers: The imidazolium core coordinates with metal centers to form stable complexes.
Catalytic Pathways: These complexes facilitate catalytic pathways, including cross-coupling reactions and polymerization.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide
- 1,3-bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolium iodide
Uniqueness
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide is unique due to its specific substitution pattern and the presence of the iodide ion. This unique structure imparts distinct chemical and physical properties, making it highly effective as a carbene ligand precursor in catalytic applications .
Propiedades
Número CAS |
1333385-97-9 |
|---|---|
Fórmula molecular |
C33H39IN2 |
Peso molecular |
590.6 g/mol |
Nombre IUPAC |
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C33H39N2.HI/c1-32(2,3)30(28-19-11-15-24-13-7-9-17-26(24)28)34-21-22-35(23-34)31(33(4,5)6)29-20-12-16-25-14-8-10-18-27(25)29;/h7-20,23,30-31H,21-22H2,1-6H3;1H/q+1;/p-1/t30-,31-;/m1./s1 |
Clave InChI |
FBAXFNUYKXNWGQ-XBPPRYKJSA-M |
SMILES isomérico |
CC(C)(C)[C@@H](C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)[C@H](C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-] |
SMILES canónico |
CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)C(C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B15229701.png)

![1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol](/img/structure/B15229708.png)



![4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine](/img/structure/B15229740.png)

![3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15229755.png)
![Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229769.png)

![6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B15229773.png)

